Bioorthogonal Conjugation Kinetics: VdU Exhibits Exceptionally Rapid Catalyst-Free Ligation with Triazolinediones
5-Vinyl-2'-deoxyuridine (VdU) demonstrates exceptionally rapid, catalyst-free addition with phenyl triazolinedione (PTAD) derivatives via its terminal alkene, achieving a second-order rate constant of 2 × 10³ M⁻¹ s⁻¹ [1]. This reaction rate represents a foundational reactivity metric for this compound in bioconjugation applications. This reactivity is conformation-selective, with higher yields observed for G-quadruplex DNA versus duplex DNA [1].
| Evidence Dimension | Second-order rate constant for bioorthogonal ligation |
|---|---|
| Target Compound Data | 2 × 10³ M⁻¹ s⁻¹ (with PTAD) |
| Comparator Or Baseline | No direct kinetic comparator provided in source |
| Quantified Difference | Not applicable; absolute kinetic measurement only |
| Conditions | Catalyst-free aqueous reaction with phenyl triazolinedione (PTAD) derivatives and VdU-containing DNA |
Why This Matters
This rapid, catalyst-free reactivity enables copper-free DNA bioconjugation strategies, critical for applications requiring biocompatibility and minimal cytotoxicity in live-cell contexts.
- [1] Naik A, Alzeer J, Triemer T, Bujalska A, Luedtke NW. Chemoselective Modification of Vinyl DNA by Triazolinediones. Angew Chem Int Ed Engl. 2017;56(36):10850-10853. doi:10.1002/anie.201705567. View Source
